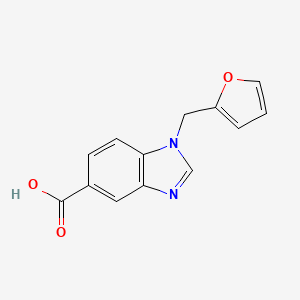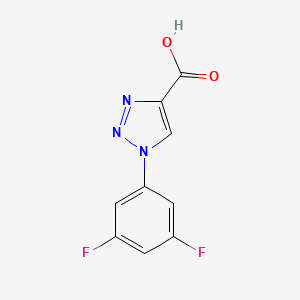
1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a carboxylic acid group and a 3,5-difluorophenyl group. The exact structure could not be found in the available literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Aplicaciones Científicas De Investigación
Overview
The applications of 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid span across various fields in scientific research, especially in the development of new pharmaceuticals and materials. This compound belongs to the triazole class, which is notable for its versatile biological activities and utility in creating compounds with significant therapeutic potential.
Triazole Derivatives in Drug Development
Triazole derivatives, including those similar to 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been the focus of extensive research for their potential in drug development. These compounds exhibit a broad range of biological activities, making them candidates for the synthesis of new drugs targeting various diseases. The structure of triazole allows for multiple modifications, leading to the development of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Researchers emphasize the need for new, more efficient preparations of these derivatives that consider green chemistry and sustainability, highlighting their importance in addressing emerging health challenges, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Synthetic Routes and Biological Significance
The synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles, a category to which the compound may be related, have been extensively reviewed. These routes are crucial for developing biologically active 1,2,3-triazoles used in pharmaceuticals, bioconjugation, and material science. Notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been pivotal in regioselective synthesis, underscoring the importance of 1,2,3-triazoles in medicinal chemistry (Kaushik et al., 2019).
Antimicrobial and Antibacterial Applications
1,2,3-Triazole and 1,2,4-triazole hybrids have shown significant promise as potent inhibitors of bacterial pathogens, including Staphylococcus aureus. The bioisosteric properties of triazoles, resembling amides, esters, and carboxylic acids, contribute to their mechanism of action against bacterial enzymes and proteins. This positions 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives as potential candidates for developing new antibacterial agents (Li & Zhang, 2021).
Environmental and Material Science Applications
Beyond pharmaceuticals, 1,2,3-triazole derivatives have applications in material science and environmental protection. Their role as corrosion inhibitors for metal surfaces demonstrates the versatility of triazole compounds in industrial applications. The preparation of 1,4-disubstituted 1,2,3-triazoles using eco-friendly procedures further illustrates the compound's relevance in sustainable chemistry and green technologies (Hrimla et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O2/c10-5-1-6(11)3-7(2-5)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJQNNTZMCTRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



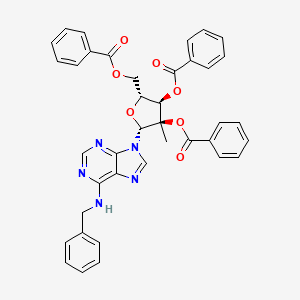
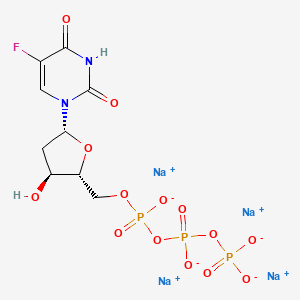
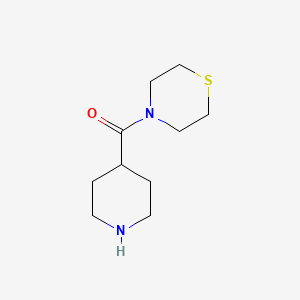
![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)

![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)




![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)
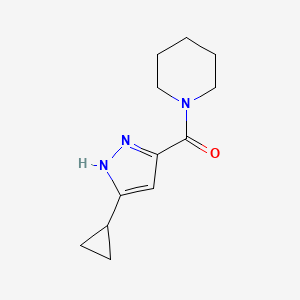
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)
